molecular formula C22H14F2N2OS B4558293 1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone

1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone

Cat. No.: B4558293
M. Wt: 392.4 g/mol
InChI Key: UDNAUOLCHHIWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone is a useful research compound. Its molecular formula is C22H14F2N2OS and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.07949057 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Fluoro-boron complexes, including difluoroboron(III) compounds, have been synthesized for potential use as biocides. These complexes demonstrate the ability to inhibit and kill various fungal and bacterial pathogens, showcasing their significance in biological applications (Saxena & Singh, 1994).

Pharmaceutical Synthesis

  • The compound plays a role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent. It's involved in setting the relative stereochemistry in the addition of pyrimidine derivatives during Voriconazole synthesis (Butters et al., 2001).

Estrogen Receptor Modulation

  • Derivatives of 1-(2,4-difluorophenyl)ethanone, such as diphenolic hydrazone compounds, have been explored for their potential as estrogen receptor modulators. These compounds show notable uterotrophic inhibition and cytotoxicity against certain human malignant breast cell lines, indicating potential in cancer research (Pandey et al., 2002).

Polymer Science

  • In the field of polymer science, this compound contributes to the synthesis of multicyclic oligo- and polyethers, which have applications in material science. The structural and functional properties of these polymers can be varied for different uses (Kricheldorf et al., 2005).

Antiviral Research

  • Some derivatives of this compound have been investigated for their anti-HIV-1 activity. Specifically, certain pyrimidin-4(3H)-one derivatives show virus-inhibiting properties, which could be crucial in the development of new antiviral drugs (Novikov et al., 2004).

Photopolymerization

  • A derivative, 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, has been used as a photoinitiator for the polymerization of methyl methacrylate. This illustrates its potential application in the field of photopolymer science (Dereli et al., 2020).

Catalysis in Organic Synthesis

  • The compound is also used in catalysis for asymmetric reduction of ketones, contributing to the development of enantioselective synthesis processes in organic chemistry (Thvedt et al., 2011).

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-(4-naphthalen-2-ylpyrimidin-2-yl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F2N2OS/c23-17-7-8-18(19(24)12-17)21(27)13-28-22-25-10-9-20(26-22)16-6-5-14-3-1-2-4-15(14)11-16/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNAUOLCHHIWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC(=NC=C3)SCC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,4-difluorophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone

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